- Method for synthesizing isoliquiritigenin, China, , ,

Cas no 961-29-5 (Isoliquiritigenin)

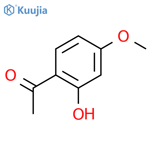

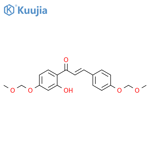

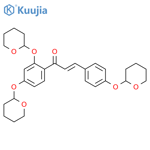

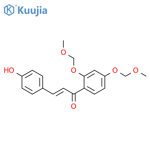

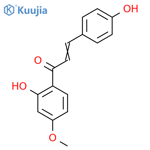

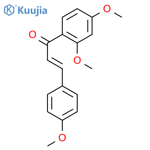

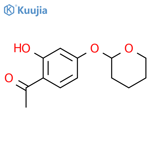

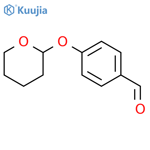

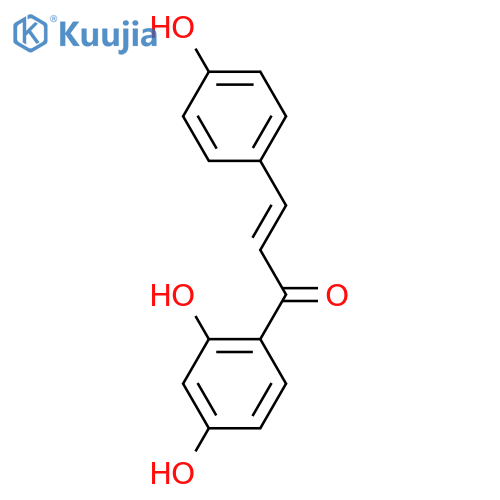

イソリキリチゲニン(Isoliquiritigenin)は、甘草由来の天然フラボノイド化合物であり、抗酸化、抗炎症、抗がん作用などの生物学的活性が注目されています。化学構造的にはカルコン骨格を持ち、細胞内シグナル伝達経路(NF-κBやMAPKなど)を調節することで、炎症性サイトカインの産生抑制やアポトーシス誘導が可能です。特に、その選択的なチロシンキナーゼ阻害能は、腫瘍細胞増殖抑制における特異性の高さを示唆しています。さらに、低毒性という特徴から、機能性食品や医薬品候補物質としての応用研究が進められています。

Isoliquiritigenin structure

商品名:Isoliquiritigenin

Isoliquiritigenin 化学的及び物理的性質

名前と識別子

-

- Isoliquiritigenin

- 2',4,4'-TRIHYDROXYCHALCONE

- (e)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

- 2’,4,4’-trihydroxy-chalcon

- 4,4’-trihydroxychalcone(e)-2

- 4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-((e)-2-propen-1-on

- gu17

- ISOLIQUIRITIGENIN(P)

- ISOLIQUIRITIGENIN(RG)

- (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, 4,2μ,4μ-

- Trihydroxychalcone

- (E)-2',4,4'-Trihydroxychalcone

- 2',4,4'-Trihydroxy-trans-chalcone

- 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-

- Isoliquiritigenin(ISL,GU 17, ILTG)

- 2',4',4-TRIHYDROXYCHALCONE

- 4,2',4'-TRIHYDROXYCHALCONE

- GU-17

- ISL

- Isoliquiritigen

- Isoliquiritigenin,4,2',4'-Trihydroxychalcone

- ISOLIQUIRTIGENIN

- Isqliquiritigenin

- 4,2′,4′-Trihydroxychalcone

- [ "" ]

- 6'-deoxychalcone

- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- GU 17

- C15H12O4

- Chalcone, 2',4,4'-trihydroxy-

- B9CTI9GB8F

- 42'4'-trihydroxychalcone

- 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one

- (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-h

- (2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (ACI)

- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E)- (ZCI)

- Chalcone, 2′,4,4′-trihydroxy- (6CI, 7CI, 8CI)

- 2′,4,4′-Trihydroxychalcone

- (E)-1-(2,4-Dihydroxy-phenyl)-3-(4-hydroxy-phenyl)-propenone

- "Isoliquiritigenin

- ConMedNP.2934

- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propene-1-one

- SMR000112969

- trans-2',4,4'-trihydroxychalcone

- MLS002207240

- MLS006010045

- MLSMR

- MLS000438943

-

- MDL: MFCD00075907

- インチ: 1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+

- InChIKey: DXDRHHKMWQZJHT-FPYGCLRLSA-N

- ほほえんだ: C(C1C=CC(O)=CC=1O)(=O)/C=C/C1C=CC(O)=CC=1

- BRN: 1914295

計算された属性

- せいみつぶんしりょう: 256.073559g/mol

- ひょうめんでんか: 0

- XLogP3: 3.2

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 256.073559g/mol

- 単一同位体質量: 256.073559g/mol

- 水素結合トポロジー分子極性表面積: 77.8Ų

- 重原子数: 19

- 複雑さ: 331

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- ぶんしりょう: 256.25

- 互変異性体の数: 57

じっけんとくせい

- 色と性状: Orange powder

- 密度みつど: 1.3840

- ゆうかいてん: 196.0 to 200.0 deg-C

- ふってん: 504 °C at 760 mmHg

- フラッシュポイント: 504 °C at 760 mmHg

- ようかいど: H2O: <0.1 mg/mL

- PSA: 77.76000

- LogP: 2.69950

- かんど: Light Sensitive & Hygroscopic

- ようかいせい: H2O: <0.1 mg/mL

Isoliquiritigenin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37

- RTECS番号:FL7080000

- ちょぞうじょうけん:2-8°C

Isoliquiritigenin 税関データ

- 税関コード:2914501900

- 税関データ:

中国税関コード:

2914501900概要:

2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Isoliquiritigenin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-1745-50mg |

Isoliquiritigenin |

961-29-5 | 98.17% | 50mg |

$77.0 | 2022-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I043R-1g |

Isoliquiritigenin |

961-29-5 | 98% | 1g |

¥466.0 | 2022-06-10 | |

| TRC | I820850-10mg |

Isoliquiritigenin |

961-29-5 | 10mg |

$190.00 | 2023-05-18 | ||

| TRC | I820850-25mg |

Isoliquiritigenin |

961-29-5 | 25mg |

$420.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4418-100mg |

Isoliquiritigenin |

961-29-5 | 98% | 100mg |

¥169.00 | 2023-09-07 | |

| Key Organics Ltd | KS-5256-10MG |

Isoliquiritigenin |

961-29-5 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| DC Chemicals | DCAPI1396-250 mg |

Isoliquiritigenin |

961-29-5 | >99% | 250mg |

$500.0 | 2022-02-28 | |

| Ambeed | A289179-250mg |

(E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

961-29-5 | 98+% | 250mg |

$24.0 | 2025-02-20 | |

| Apollo Scientific | BIFK0057-250mg |

Isoliquiritigenin |

961-29-5 | >99% | 250mg |

£129.00 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4418-250mg |

Isoliquiritigenin |

961-29-5 | 98% | 250mg |

¥252.00 | 2023-09-07 |

Isoliquiritigenin 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ; 20 °C; 40 - 45 min, 20 °C

1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Silica , Potassium bisulfate Solvents: Polyethylene glycol ; 8 min, 5.3 - 5.7 bar, 92 - 99 °C

リファレンス

- Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation, Tetrahedron, 2014, 70(3), 637-642

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of chalcone derivatives, European Patent Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, reflux

リファレンス

- Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensation, Chemical & Pharmaceutical Bulletin, 2011, 59(7), 885-888

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; 20 min, reflux

1.2 pH 5

1.2 pH 5

リファレンス

- Synthesis of isoliquiritigenin, Shizhen Guoyi Guoyao, 2012, 23(10), 2454-2456

合成方法 6

はんのうじょうけん

1.1 Solvents: Ethanol ; 5 min, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

リファレンス

- Preparation of isoliquiritigenin derivatives and use thereof inducing brown fat differentiation, Korea, , ,

合成方法 7

はんのうじょうけん

1.1 Catalysts: Calcium hydroxide Solvents: Methanol ; reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled

リファレンス

- Calcium Hydroxide is an Efficient Catalyst for Synthesis of Polyhydroxy Chalcones, Synthesis and Reactivity in Inorganic, 2013, 43(5), 617-620

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane , Water ; 24 - 72 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.3 Reagents: Water

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.3 Reagents: Water

リファレンス

- Synthesis of (±)-Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activities, European Journal of Medicinal Chemistry, 2009, 44(5), 2239-2245

合成方法 9

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 4 h, 30 °C

リファレンス

- Method for synthesizing isoliquiritigenin, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 6 h, rt

リファレンス

- Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigenin, Molecules, 2014, 19(11), 17715-17726

合成方法 11

はんのうじょうけん

1.1 Solvents: Ethanol ; 5 min, rt

1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt

リファレンス

- Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities, Journal of Medicinal Chemistry, 2009, 52(22), 7228-7235

合成方法 12

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 8 h, 30 °C

リファレンス

- Method for synthesis of isoliquiritigenin from 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 30 min, 70 °C

リファレンス

- Isoliquiritigenin derivatives inhibit rankl-induced osteoclastogenesis by regulating p38 and NF-κB activation in RAW 264.7 cells, Molecules, 2020, 25(17),

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 30 min, reflux

リファレンス

- Method for synthesis of Isoliquiritigenin, China, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 d, rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt

リファレンス

- Preparation of liquiritigenin precursor via Friedel-Crafts reaction of 1,3-alkoxybenzene with 4-alkoxycinnamic acid, and preparation of liquiritigenin from the same, Japan, , ,

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: Barium hydroxide Solvents: Methanol ; 12 h, 50 °C; cooled

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt

リファレンス

- Geometrically and Conformationally Restrained Cinnamoyl Compounds as Inhibitors of HIV-1 Integrase: Synthesis, Biological Evaluation, and Molecular Modeling, Journal of Medicinal Chemistry, 1998, 41(21), 3948-3960

合成方法 18

Isoliquiritigenin Raw materials

- Paeonol

- 2-Hydroxy-4-(tetrahydropyran-2-yloxy)acetophenone

- 4-(methoxymethoxy)benzaldehyde

- 2',4'-Dihydroxyacetophenone

- 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-

- 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)-

- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-hydroxyphenyl)-, (E)- (9CI)

- 2-Propen-1-one, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-, (E)- (9CI)

- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-

- 4-Hydroxybenzaldehyde

- Benzaldehyde, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

- ETHANONE, 1-[2,4-BIS(METHOXYMETHOXY)PHENYL]-

- 2-Propen-1-one, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxyphenyl]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, (2E)-

- 2-Propen-1-one, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-

- (2E)-1-[2,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-propen-1-one

Isoliquiritigenin Preparation Products

Isoliquiritigenin サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:961-29-5)Isoliquiritigenin

注文番号:TB02351

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:57

価格 ($):price inquiry

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:961-29-5)异甘草素

注文番号:LE5873038

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:46

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:961-29-5)Isoliquiritigenin

注文番号:LE724

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Isoliquiritigenin 関連文献

-

Naw Hser Gay,Wilasinee Suwanjang,Waralee Ruankham,Napat Songtawee,Prapimpun Wongchitrat,Virapong Prachayasittikul,Supaluk Prachayasittikul,Kamonrat Phopin RSC Adv. 2020 10 16593

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555

-

Nigel C. Veitch Nat. Prod. Rep. 2007 24 417

-

Hyang Yeon Lee,Seung Bum Park Mol. BioSyst. 2011 7 304

-

Dobromir A. Kalchevski,Vesselin Petrov,Alia Tadjer,Artur Nenov Phys. Chem. Chem. Phys. 2018 20 8924

961-29-5 (Isoliquiritigenin) 関連製品

- 578-86-9(Liquiritigenin)

- 1482-74-2(2',3',4'-Trihydroxychalcone)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 1214-47-7(2'-Hydroxychalcone)

- 1776-30-3(2',4'-DIHYDROXYCHALCONE)

- 123-08-0(4-Hydroxybenzaldehyde)

- 644-78-0(2-Hydroxychalcone)

- 13323-66-5(4,2'-Dihydroxychalcone)

- 19309-14-9((E)-Cardamonin)

- 89-86-1(2,4-Dihydroxybenzoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:961-29-5)Isoliquiritigenin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:961-29-5)Isoliquiritigenin

清らかである:99%

はかる:5g

価格 ($):281.0